molecular formula C10H12O2 B085829 2-Benzyl-1,3-dioxolane CAS No. 101-49-5

2-Benzyl-1,3-dioxolane

Cat. No. B085829
Key on ui cas rn: 101-49-5
M. Wt: 164.2 g/mol
InChI Key: SSZACLYPEFCREM-UHFFFAOYSA-N
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Patent
US05191087

Procedure details

32.8 g (0.20 mol) of 2-benzyl-1,3-dioxolane are introduced, at a temperature of between 50° C. and 65° C., into a reactor containing 57.6 g (0.45 mol) of N,N-dimethylchloromethyliminium chloride in solution in 150 ml of chloroform and the solution is then heated for 1 h to 65° C. The chloroform is removed under reduced pressure and 11.5 g (0.25 mol) of monomethylhydrazine in aqueous solution at a concentration of 30% are then introduced at 50° C. The solution is heated for 2 h at 70° C. It is cooled to 20° C. and then neutralised to pH =8 with an aqueous 30% sodium hydroxide solution. 10 ml of water are then added and the required product is then extracted with 2 15-ml portions of methylene chloride. The extraction solvent is removed. A crude product is thus obtained, which was purified by recrystallisation from isopropyl ether. The purified product, 1-methyl-4-phenylpyrazole, identified by 1H NMR and mass spectrometry, has a melting point of 103.6° C. The yield of 1-methyl-4-phenylpyrazole formed, determined by quantitative analysis of the crude product, is 46%.
Quantity
32.8 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylchloromethyliminium chloride
Quantity
57.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
monomethylhydrazine
Quantity
11.5 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]1OCCO1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:13][NH:14][NH2:15].[OH-].[Na+].O.[CH:19](Cl)(Cl)Cl>>[CH3:13][N:14]1[CH:8]=[C:1]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:19]=[N:15]1 |f:2.3|

Inputs

Step One
Name
Quantity
32.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1OCCO1
Step Two
Name
N,N-dimethylchloromethyliminium chloride
Quantity
57.6 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
10 mL
Type
reactant
Smiles
O
Step Five
Name
monomethylhydrazine
Quantity
11.5 g
Type
reactant
Smiles
CNN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution is then heated for 1 h to 65° C
ADDITION
Type
ADDITION
Details
are then introduced at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled to 20° C.
EXTRACTION
Type
EXTRACTION
Details
the required product is then extracted with 2 15-ml portions of methylene chloride
CUSTOM
Type
CUSTOM
Details
The extraction solvent is removed
CUSTOM
Type
CUSTOM
Details
A crude product is thus obtained
CUSTOM
Type
CUSTOM
Details
which was purified by recrystallisation from isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
CN1N=CC(=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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